Magnesium omeprazole
Description
Structure
2D Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells. This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus. As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible and new enzyme needs to be expressed in order to resume acid secretion, esomeprazole's duration of antisecretory effect that persists longer than 24 hours. Esomeprazole is a proton pump inhibitor that suppresses gastric acid secretion by specific inhibition of the H+/K+-ATPase in the gastric parietal cell. The S- and R-isomers of omeprazole are protonated and converted in the acidic compartment of the parietal cell forming the active inhibitor, the achiral sulphenamide. By acting specifically on the proton pump, esomeprazole blocks the final step in acid production, thus reducing gastric acidity. This effect is dose-related up to a daily dose of 20 to 40 mg and leads to inhibition of gastric acid secretion. |
|---|---|
CAS No. |
161973-10-0 |
Molecular Formula |
C34H36MgN6O6S2 |
Molecular Weight |
713.1 g/mol |
IUPAC Name |
magnesium bis(5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]benzimidazol-1-ide) |
InChI |
InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2 |
InChI Key |
KWORUUGOSLYAGD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Appearance |
Off-White to Beige Solid |
melting_point |
>169°C (dec.) |
Other CAS No. |
217087-09-7 |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
solubility |
Very slightly soluble in water |
Synonyms |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
Origin of Product |
United States |
Molecular and Stereochemical Aspects
Enantiomerism and Chirality of Omeprazole (B731)
Omeprazole is synthesized and initially marketed as a racemic mixture, meaning it contains equal proportions of both R- and S-enantiomers pharmgkb.orgjnmjournal.orggoodrx.comcuristrelief.comgoogle.comresearchgate.netwikipedia.orginnovareacademics.inresearchgate.net. The stereogenic center is the sulfur atom within the sulfinyl group (S=O) google.comwikipedia.orgresearchgate.netscielo.br.
R-Omeprazole and S-Omeprazole (Esomeprazole) Isomers
The two enantiomers of omeprazole are designated as R-omeprazole and S-omeprazole. S-Omeprazole is also known by its generic name, esomeprazole (B1671258), and has been developed and marketed as a single-isomer drug pharmgkb.orggoodrx.comcuristrelief.comresearchgate.net. The absolute configurations of these enantiomers have been experimentally determined google.com. Omeprazole Magnesium is the magnesium salt form of this racemic mixture.
Impact of Isomerism on Chemical and Biological Properties
The distinct three-dimensional arrangements of R- and S-omeprazole lead to significant differences in their interactions with biological systems, particularly concerning metabolism. The metabolism of omeprazole is stereoselective, primarily mediated by cytochrome P450 (CYP) enzymes, specifically CYP2C19 and CYP3A4 pharmgkb.orgjnmjournal.orgresearchgate.netresearchgate.netacs.orgtandfonline.com.
Metabolism: S-omeprazole (esomeprazole) undergoes slower metabolism and exhibits less inter-individual variability compared to R-omeprazole. This is attributed to its differential affinity and metabolic rates with CYP enzymes pharmgkb.orgjnmjournal.orgresearchgate.netresearchgate.netacs.orgtandfonline.com. R-omeprazole is preferentially hydroxylated by CYP2C19, while S-omeprazole is primarily metabolized to 5'-O-desmethylomeprazole via CYP2C19 and to omeprazole sulfone by CYP3A4 acs.org.
Pharmacokinetics: The slower metabolic clearance of S-omeprazole results in higher and more sustained plasma concentrations following administration, whether as a single enantiomer or as part of a racemic mixture pharmgkb.orgjnmjournal.orgtandfonline.com. This increased systemic exposure can lead to a more pronounced and prolonged inhibition of gastric acid secretion pharmgkb.orgjnmjournal.orgtandfonline.com.
Efficacy: While both enantiomers contribute to acid inhibition, S-omeprazole has demonstrated potentially greater efficacy in some studies, showing improved acid control and faster symptom relief compared to racemic omeprazole goodrx.comcuristrelief.comresearchgate.netresearchgate.netacs.orgtandfonline.com. However, other research indicates that the clinical differences may not be significant for many patients goodrx.comcuristrelief.com.
Table 1: Comparative Properties of Omeprazole Enantiomers
| Property | R-Omeprazole | S-Omeprazole (Esomeprazole) |
| Metabolism Rate | Faster, more variable | Slower, less variable |
| Primary Metabolizing Enzymes | CYP2C19 (preferential), CYP3A4 | CYP2C19, CYP3A4 |
| Plasma Concentration | Lower | Higher |
| AUC (Area Under Curve) | Lower | Higher |
| Acid Inhibition | Less pronounced | More pronounced, potentially faster and longer-lasting |
| Therapeutic Efficacy | Contributes to overall effect | May offer improved efficacy in some cases |
Asymmetric Synthesis and Enantiomeric Purity
The development of enantiomerically pure drugs like esomeprazole necessitates sophisticated synthetic strategies. These methods aim to either selectively synthesize the desired enantiomer or to separate it from a racemic mixture.
Methodologies for Enantioselective Synthesis
Enantioselective synthesis of esomeprazole typically involves the asymmetric oxidation of a prochiral sulfide (B99878) precursor. Key methodologies include:
Titanium-Tartrate Catalysis: A widely employed method involves the enantioselective sulfoxidation of the sulfide using chiral titanium complexes, often derived from titanium isopropoxide and chiral tartrate esters (e.g., (S,S)-diethyl tartrate), in the presence of an oxidant like cumene (B47948) hydroperoxide (CHP) or hydrogen peroxide acs.orgnih.govwhiterose.ac.ukresearchgate.netacs.org. This approach, a modification of the Sharpless asymmetric epoxidation, can yield high enantiomeric excess (ee) acs.orgnih.govwhiterose.ac.ukresearchgate.netacs.org.
Iron Catalysis: More recently, iron-based catalytic systems, utilizing chiral Schiff base ligands, have been developed for the large-scale asymmetric synthesis of esomeprazole, achieving high yields and enantioselectivity acs.orgfigshare.com.
Biocatalysis and Other Oxidants: Enzymatic methods, such as those employing soybean pod shell peroxidase, and chemical oxidations using reagents like oxaziridines have also been explored for the enantioselective synthesis of esomeprazole e3s-conferences.orgresearchgate.net.
Challenges in these syntheses include optimizing reaction conditions for high yield and enantioselectivity, managing catalyst loading for scalability, and preventing over-oxidation to the inactive sulfone impurity acs.orgnih.gove3s-conferences.org.
Table 2: Examples of Asymmetric Synthesis Methodologies for Esomeprazole
| Method/Catalyst System | Oxidant | Typical Yield | Typical Enantiomeric Excess (ee) | Key References |
| Titanium-Tartrate (e.g., Ti(O-iPr)₄/(S,S)-DET) | CHP / H₂O₂ | 87-91% | >98% | acs.orgnih.govwhiterose.ac.ukresearchgate.netacs.org |
| Iron-based Catalysis (e.g., Fe salt/chiral Schiff base) | H₂O₂ | 87% | 99.4% | acs.orgfigshare.com |
| Soybean Pod Shell Peroxidase (SPSP) | H₂O₂ | Not specified | High | researchgate.net |
| Oxaziridine Oxidation | Not specified | High | High | e3s-conferences.org |
Resolution of Racemic Omeprazole
Resolution techniques involve the separation of a pre-existing racemic mixture into its individual enantiomers.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant method for both analytical determination and preparative separation of omeprazole enantiomers scielo.brresearchgate.netcapes.gov.brbanglajol.infonih.govresearchgate.netnih.govnih.govresearchgate.netbanglajol.info. Common CSPs include those based on polysaccharide derivatives like Chiralpak AD, Chiralpak ID-3, and Chiralcel OD-H scielo.brresearchgate.netcapes.gov.brbanglajol.infonih.govresearchgate.netnih.govnih.govresearchgate.netbanglajol.info. Supercritical fluid chromatography (SFC) and capillary electrophoresis (CE) are also employed scielo.brcapes.gov.br.
Diastereomeric Salt Formation: Racemic omeprazole can be resolved by forming diastereomeric salts with chiral resolving agents, such as chiral amines or acids, followed by separation of these diastereomers through crystallization google.comgoogle.com.
Inclusion Complexes: Formation of inclusion complexes with chiral molecules has also been reported as a resolution method google.com.
The efficiency of chiral chromatography depends heavily on the selection of the CSP and mobile phase composition, with factors like resolution (Rs) and analysis time being critical scielo.brbanglajol.inforesearchgate.netbanglajol.info.
Table 3: Examples of Chiral HPLC Separation Parameters for Omeprazole Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (Example) | Detection Wavelength (nm) | Typical Resolution (Rs) | Key References |
| Chiralpak AD | Hexane:Ethanol (40:60, v/v) | 302 | Not specified | scielo.br |
| Chiralcel OD-H | n-Hexane/2-propanol/acetic acid/triethylamine (100:20:0.2:0.1, v/v) | 300 | ≥2 | banglajol.infobanglajol.info |
| Chiralpak ID-3 | Reversed-phase conditions | Not specified | Not specified | researchgate.netnih.gov |
| Kromasil Cellucoat | Hexane:Isopropanol:Trifluoroacetic acid (90:9.9:0.1, v/v/v) | Not specified | 2.17 | researchgate.net |
Control and Determination of Enantiomeric Excess
Ensuring the enantiomeric purity of a drug substance is paramount. This involves robust analytical methods for quantifying the enantiomeric excess (ee).
Analytical Techniques: Chiral HPLC is the most widely used technique for determining the enantiomeric purity of omeprazole and esomeprazole scielo.brresearchgate.netbanglajol.infonih.govresearchgate.netnih.govnih.govresearchgate.netbanglajol.info. Capillary electrophoresis (CE) is also utilized scielo.br.
Method Validation: Analytical methods must be validated according to regulatory guidelines, such as those from the United States Pharmacopeia (USP) and the International Conference on Harmonization (ICH), to ensure accuracy, precision, linearity, sensitivity, and specificity banglajol.infonih.govbanglajol.info. This includes establishing limits of detection (LOD) and quantification (LOQ) for the undesired enantiomer, which can be as low as 0.71 µg/mL for R-omeprazole banglajol.inforesearchgate.netbanglajol.info.
Performance Metrics: Key performance indicators include high resolution (Rs ≥ 2), good linearity (correlation coefficient r² > 0.999), low relative standard deviation (%RSD for precision, often < 0.2%), and high recovery rates (typically >99%) banglajol.infonih.govresearchgate.netbanglajol.info.
Target Purity: For industrial-scale production, enantiomeric excess values of at least 85%, preferably 90% or 95% ee, are generally considered suitable google.com.
The development of sensitive and selective analytical methods is critical for quality control, ensuring that pharmaceutical products containing Omeprazole Magnesium meet stringent purity standards.
Compound List:
Omeprazole
Omeprazole Magnesium
R-Omeprazole
S-Omeprazole (Esomeprazole)
Solid State Science and Material Characterization
Polymorphism and Pseudopolymorphism of Omeprazole (B731) Magnesium
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, while pseudopolymorphism involves the incorporation of solvent molecules (solvates) or water (hydrates) into the crystal lattice.
The omeprazole molecule itself is subject to tautomerism, a phenomenon where isomers can interconvert through the migration of a proton. In omeprazole, this results in two tautomeric forms: the 5-methoxy and 6-methoxy tautomers. researchgate.netresearchgate.net Research has shown that different crystalline forms of the neutral omeprazole compound can contain varying ratios of these two tautomers. researchgate.net This phenomenon, known as tautomeric polymorphism, is a key aspect of its solid-state chemistry. researchgate.netic.ac.uk
While this tautomerism is inherent to the omeprazole ligand, the magnesium salt also exists in several distinct crystalline forms. One well-characterized form is Diaquabis(omeprazolate)magnesium dihydrate, which has been analyzed using single-crystal X-ray diffraction. core.ac.uk Other documented crystalline forms for the S-enantiomer (esomeprazole magnesium) include a dihydrate known as Form A and additional polymorphs of the trihydrate, designated G-1 and G-2. googleapis.comgoogle.com A specific crystalline form of racemic omeprazole magnesium has been described as having a degree of crystallinity of 76% as determined by X-ray powder diffraction (XRPD). google.com
The existence of these various forms highlights the complex solid-state landscape of omeprazole magnesium, influenced by both molecular isomerism and crystal packing.
Pseudopolymorphism in omeprazole magnesium is well-documented, with several hydrates and solvates having been identified and characterized. These forms differ in the stoichiometry and type of solvent molecules incorporated into the crystal lattice.
Dihydrate: The crystal structure of Diaquabis(omeprazolate)magnesium dihydrate (DABOMD) has been determined in detail. core.ac.uk This structure comprises a magnesium cation coordinated to two omeprazolate anions and two strongly bound water molecules. core.ac.uk Additionally, two more weakly hydrogen-bonded water molecules are present, resulting in a total of four water molecules in the structure. core.ac.uk Thermogravimetric analysis (TGA) of this form shows two distinct mass loss events, corresponding to the sequential removal of the weakly and strongly bound water molecules. core.ac.uk A specific polymorph, Esomeprazole (B1671258) magnesium dihydrate Form A, is characterized by its unique XRPD pattern with significant peaks at 2θ values of 5.7, 13.4, 14.4, 18.8, and 21.2 degrees. googleapis.com
Trihydrate: Polymorphic forms of (S)-omeprazole magnesium trihydrate have been identified, including forms G-1 and G-2. google.com These forms can be distinguished by their characteristic X-ray diffraction patterns. google.com
Tetrahydrate and Solvates: A mixed solvate of esomeprazole magnesium has been crystallized from a 1-butanol (B46404) and water system. nih.gov Single-crystal X-ray diffraction revealed the structure to be an esomeprazole magnesium tetrahydrate containing two molecules of 1-butanol. nih.gov After drying, thermal and spectroscopic analysis showed that the solvent content consisted of two water molecules and approximately 0.3 butanol molecules per esomeprazole magnesium molecule, indicating that the 1-butanol fills voids in the crystal lattice in non-stoichiometric amounts. nih.gov
The table below summarizes key thermal events for different characterized pseudopolymorphs.
| Form | Analysis Method | Key Thermal Events |
| Diaquabis(omeprazolate)magnesium dihydrate | DSC | Endothermic peak at 382 K (loss of weakly bound water), a second endothermic peak at 446 K (loss of strongly bound water), and an exothermic decomposition peak at 470.95 K. core.ac.uk |
| Esomeprazole Magnesium Water/Butanol Solvate | DSC | Endotherm at 175 °C and an exothermic decomposition at 200 °C. nih.gov |
| Diaquabis(omeprazolate)magnesium dihydrate | TGA | Two distinct mass loss events corresponding to a total of four water molecules per formula unit. core.ac.uk |
The concept of a solid solution, where one chemical component is incorporated into the crystal lattice of another, is relevant to omeprazole due to its tautomerism. Research on crystalline omeprazole has demonstrated that its polymorphs can exist as solid solutions of the 5-methoxy and 6-methoxy tautomers. researchgate.netnih.gov
For example, different crystalline forms of omeprazole have been identified containing varying ratios of the two tautomers (T1 for 5-methoxy and T2 for 6-methoxy). researchgate.net One study reported five forms with T1:T2 ratios ranging from pure 6-methoxy tautomer (Form 1) to a mixture of 15:85 (Form V). researchgate.net Another analysis of a crystalline structure of omeprazole noted a mixed occupancy of the two tautomers in a ratio of 7.8% to 92.2%. ic.ac.uk This ability to form substitutional solid solutions, where one tautomer replaces the other within the same crystal lattice, adds another layer of complexity to the solid-state chemistry of the parent compound and, by extension, its magnesium salt.
Amorphous State and Amorphization Processes
The amorphous state lacks the long-range molecular order characteristic of crystalline solids. Amorphous forms often exhibit different physical properties, including potentially higher solubility, which can be advantageous in pharmaceutical formulations.
Mechanical stress is a common method to induce a crystalline-to-amorphous phase transformation. The amorphization of Diaquabis(omeprazolate)magnesium dihydrate (DABOMD) has been extensively studied using high-energy planetary ball milling. acs.orgresearchgate.net
The process involves subjecting the crystalline powder to intense mechanical forces from compression and shear, which introduces defects into the crystal lattice, leading to a collapse of the crystalline order. acs.orgresearchgate.net The transformation is monitored using various analytical techniques:
Powder X-ray Diffraction (PXRD): As milling time increases, the characteristic sharp Bragg peaks of the crystalline material decrease in intensity and broaden, eventually being replaced by a halo pattern typical of amorphous solids. acs.org
Differential Scanning Calorimetry (DSC): The DSC profiles show that with increased milling time, the endothermic peaks corresponding to dehydration and melting shift to lower temperatures and decrease in intensity, consistent with a loss of crystallinity. acs.org
Thermogravimetric Analysis (TGA): Milling promotes dehydration, and the amount of mass loss detected by TGA is significantly reduced with increased milling time, indicating the release of water molecules from the crystal lattice during amorphization. acs.org
The kinetics of the process show a rapid initial amorphization driven by dehydration, followed by a slower, steady transformation. researchgate.net
The following table illustrates the effect of milling time on the physical state of DABOMD.
| Milling Time (minutes) | Observed Effect on Crystalline Structure |
| 1 - 60 | Rapid reduction in intensity and broadening of Bragg peaks in PXRD patterns, indicating loss of crystallinity. acs.org |
| > 60 | Absence of sharp Bragg peaks; a characteristic scattering pattern for an amorphous material is observed. acs.org |
| 120 and longer | TGA pattern becomes analogous to that of a fully amorphous sample prepared by vacuum drying. acs.org |
Amorphous omeprazole magnesium can also be prepared from solution by rapidly removing the solvent, which prevents the molecules from organizing into a stable crystal lattice.
One common laboratory method involves dissolving crystalline omeprazole magnesium in a solvent like methanol (B129727), followed by rapid evaporation of the solvent using a rotary evaporator at elevated temperature and reduced pressure. acs.orgresearchgate.net The resulting solid is often further dried under vacuum to remove residual solvent. acs.orgresearchgate.net The amorphous nature of the product is typically confirmed by the absence of Bragg peaks in its PXRD pattern. acs.orgresearchgate.net
For larger, commercial-scale production, a technique using an agitated thin film dryer (ATFD) has been developed. rasayanjournal.co.in In this process, a solution of the omeprazole salt in a solvent such as methanol is fed onto a heated wall under vacuum. rasayanjournal.co.in Rotating blades spread the solution into a thin, highly agitated film, which promotes extremely rapid solvent evaporation. rasayanjournal.co.in The solid product is continuously removed, yielding a consistently amorphous material. rasayanjournal.co.in
Amorphous-Crystalline Phase Transformations
The transition between crystalline and amorphous solid-state forms is a critical area of study for omeprazole magnesium, as the physical form can significantly influence its properties. The crystalline to amorphous phase transformation of diaqua-bis(omeprazolate)-magnesium dihydrate (DABOMD) has been induced mechanically, for instance, through processes like ball milling. acs.orgresearchgate.net This transformation is driven by the energy input from compression and shear stresses, which leads to the distortion and breakage of hydrogen bonds that maintain the crystal lattice. acs.orgresearchgate.net
The process often involves the release of water molecules from the crystalline structure, accumulation of defects, and ultimately, the collapse of the long-range ordered crystalline structure into a disordered amorphous state. researchgate.net The kinetics of this transformation can be complex, sometimes showing an initial rapid comminution (particle size reduction) followed by partial amorphization driven by the diffusion of water, and then a slower, steady amorphization process. researchgate.net
Various analytical techniques can monitor this phase transformation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can track the loss of water and changes in thermal behavior as the material becomes amorphous. acs.org The disappearance of sharp Bragg peaks in an X-ray powder diffraction (XRPD) pattern and the emergence of a characteristic "halo" pattern are definitive indicators of amorphization. acs.org Infrared (IR) spectroscopy is also sensitive to the changes in molecular interactions, such as hydrogen bonding, that occur during the transition from a crystalline to an amorphous state. acs.org
Crystal Structure Analysis
The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties of omeprazole magnesium.
Single-crystal X-ray diffraction (SCXRD) has been instrumental in elucidating the detailed crystal structure of omeprazole magnesium derivatives. For instance, the structure of diaquabis(omeprazolate)magnesium dihydrate (DABOMD) was determined using this technique. The study revealed a dihydrated salt where a magnesium cation is coordinated to two omeprazolate anions and two strongly bound water molecules. Additionally, two other water molecules are more weakly hydrogen-bonded within the crystal lattice.
Similarly, the molecular structure of an esomeprazole magnesium water/butanol solvate was determined by SCXRD. nih.gov This analysis showed that the compound crystallizes in a hexagonal unit cell with the space group P6₃. nih.gov Such studies provide precise atomic coordinates, bond lengths, and bond angles, which are essential for understanding the material's properties at a molecular level.
Table 1: Crystallographic Data for an Esomeprazole Magnesium Solvate
| Parameter | Value |
|---|---|
| Crystal System | Hexagonal |
| Space Group | P6₃ |
| Molecules per unit cell (Z) | 2 |
| Composition | C₁₂₆H₁₉₈Mg₃N₁₈O₃₆S₆ (3x Esomeprazole Mg, 4x H₂O, 2x 1-Butanol) |
Data sourced from a study on esomeprazole magnesium water/butanol solvate. nih.gov
In its salts, the magnesium ion (Mg²⁺) acts as a coordination center. In the crystal structure of diaquabis(omeprazolate)magnesium dihydrate, the magnesium cation coordinates with two omeprazolate anions and two water molecules.
In a reported esomeprazole magnesium water/butanol solvate, the coordination around the magnesium centers is octahedral. nih.gov In this specific structure, for every one magnesium center that is coordinated to six water molecules, there are two other magnesium centers each coordinated with three chelating esomeprazole ligands. nih.gov In this chelation, each esomeprazole molecule coordinates to the magnesium center through one oxygen atom and one nitrogen atom. nih.gov This octahedral geometry is a common coordination environment for magnesium, reflecting its preference for a coordination number of six. nih.gov
The crystal packing of omeprazole magnesium hydrates and solvates is heavily influenced by a network of intermolecular interactions, particularly hydrogen bonds. acs.org In the structure of diaquabis(omeprazolate)magnesium dihydrate (DABOMD), there are two types of water molecules contributing to the hydrogen bond network: two water molecules strongly bound to the magnesium ion and two more loosely bound ones. acs.org
These water molecules act as hydrogen bond donors to the pyridyl and benzimidazole (B57391) nitrogen atoms of the omeprazole anions, creating a robust, two-dimensional hydrogen-bonding framework. acs.org The integrity of this network is crucial for the stability of the crystalline lattice. acs.org Disruption of these hydrogen bonds, for example by mechanical stress, is a key mechanism in the transformation of the crystalline material into an amorphous state. acs.orgresearchgate.net
Advanced Solid-State Characterization Techniques
X-ray Powder Diffraction (XRPD) is a primary and indispensable tool for the solid-state characterization of omeprazole magnesium. It is used to identify crystalline phases, determine the degree of crystallinity, and assess the purity of a sample with respect to different polymorphic or amorphous forms. google.comgoogle.com
A crystalline material will produce a unique XRPD pattern characterized by a series of sharp diffraction peaks at specific scattering angles (2θ). acs.org The position and intensity of these peaks are like a fingerprint for a specific crystal structure. google.com In contrast, an amorphous form lacks long-range order and produces a broad, diffuse "halo" pattern instead of sharp peaks. acs.orggoogle.com
XRPD is routinely used to:
Identify Polymorphs: Different crystalline forms (polymorphs) of a compound will have distinct XRPD patterns. For example, various polymorphic forms of (S)-omeprazole magnesium trihydrate have been identified and characterized by their unique XRPD peaks. google.com
Confirm Crystalline Structure: XRPD patterns can be compared to patterns simulated from single-crystal X-ray diffraction data to confirm that a bulk powder sample corresponds to the determined crystal structure.
Monitor Phase Transformations: As seen in the study of mechanically induced amorphization, the gradual reduction in the intensity of Bragg peaks and the growth of an amorphous halo in XRPD patterns can be used to monitor the loss of crystallinity over time. acs.org
Quantitative Analysis: XRPD can also be adapted for quantitative applications, as the intensity of the diffraction peaks of a specific crystalline form in a mixture is proportional to its fraction in the mixture. google.com This allows for the quantification of the amounts of different polymorphs or the level of amorphous content in a sample. google.com
Table 2: Characteristic XRPD Peaks for a Polymorph of (S)-Omeprazole Magnesium Trihydrate (Form G-I)
| 2θ Angle (± 0.2°) |
|---|
| 13.0671 |
| 22.2772 |
Data represents selected characteristic peaks for identification. google.com
Differential Scanning Calorimetry (DSC) for Thermal Events and Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to observe the heat flow associated with thermal events, such as melting, crystallization, and decomposition, as a function of temperature.
Studies on omeprazole and its magnesium salt reveal complex thermal behavior that is highly dependent on the experimental conditions, particularly the heating rate. For omeprazole itself, DSC analysis has shown that the melting endotherm's position is strongly influenced by the heating rate. nih.govingentaconnect.com High heating rates (20-30°C/min) result in endothermic peaks at higher temperatures, whereas lower rates cause a shift to lower temperatures. nih.govingentaconnect.com This phenomenon is attributed to decomposition that occurs prior to melting at slower heating rates. nih.gov
For omeprazole magnesium formulations, DSC thermograms have identified distinct thermal events. In one study on a multi-unit particulate (MUP's) tablet formulation, a slight, broad exothermic peak was observed at 205.20°C, which was comparable to the peak of the pure drug, indicating no significant interaction with excipients. ijcap.inijcap.in Similarly, a DSC analysis of an esomeprazole magnesium (the S-enantiomer) water/1-butanol solvate showed an exothermic event characteristic of decomposition at 200°C, which was an increase from the 181°C exotherm of the amorphous form, suggesting enhanced stability in the solvate. mdpi.com The solvate's DSC curve also presented an endotherm at 175°C. mdpi.com
The heating rate's impact is a critical consideration for obtaining reliable and reproducible DSC data for omeprazole compounds. nih.gov
Table 1: DSC Thermal Events for Omeprazole Magnesium and Related Forms
| Sample | Observed Thermal Event | Temperature (°C) | Heating Rate (°C/min) | Reference |
|---|---|---|---|---|
| Omeprazole | Onset of endothermic peak | ~157 | 20 - 30 | ingentaconnect.com |
| Omeprazole | Onset of endothermic peak | ~147 | 2.5 | ingentaconnect.com |
| Omeprazole Magnesium MUP's Tablet | Exothermic peak | 205.20 | Not Specified | ijcap.inijcap.in |
| Esomeprazole Magnesium Water/1-Butanol Solvate | Endotherm | 175 | 5 | mdpi.com |
| Esomeprazole Magnesium Water/1-Butanol Solvate | Exotherm (Decomposition) | 200 | 5 | mdpi.com |
| Amorphous Esomeprazole Magnesium | Exothermic peak | 181 | Not Specified | mdpi.com |
Thermogravimetric Analysis (TGA) for Solvation and Degradation Studies
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time, providing valuable information about desolvation, decomposition, and thermal stability.
TGA studies on omeprazole show that weight loss begins at temperatures that are dependent on the heating rate; a slower heating rate of 1°C/min initiates weight loss about 20°C lower than a rate of 20°C/min. nih.govingentaconnect.com The decomposition of omeprazole has been observed to start at approximately 135°C. nih.govmdpi.com
For solvated forms of omeprazole magnesium, TGA is crucial for quantifying the solvent content. An analysis of an esomeprazole magnesium water/1-butanol solvate revealed two distinct mass loss stages. The first stage, a 7.6% loss of the total mass, was attributed to desolvation, corresponding to the loss of two water molecules and 0.3 butanol molecules per esomeprazole magnesium molecule. mdpi.com The second mass loss, which signifies the decomposition of the esomeprazole magnesium molecule itself, began at 200°C. mdpi.com In broader studies of formulations, TGA has shown that initial decomposition steps for excipient mixtures can begin around 139°C, corresponding to water loss, with the main decomposition starting at higher temperatures. mdpi.com
Table 2: TGA Findings for Omeprazole Magnesium and Related Forms
| Sample | Mass Loss Stage | Onset Temperature (°C) | % Mass Loss | Associated Event | Reference |
|---|---|---|---|---|---|
| Omeprazole | Decomposition | ~135 | Not Specified | Decomposition | nih.gov |
| Esomeprazole Magnesium Water/1-Butanol Solvate | 1st Stage | Not Specified | 7.6 | Desolvation | mdpi.com |
| Esomeprazole Magnesium Water/1-Butanol Solvate | 2nd Stage | ~200 | Not Specified | Decomposition | mdpi.com |
| Excipient Mixtures (for OME formulations) | 1st Stage | ~139 | Not Specified | Water Loss | mdpi.com |
| Excipient Mixtures (for OME formulations) | 2nd Stage | ~199 - 219 | Not Specified | Main Decomposition | mdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure and Hydrogen Bonding
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the molecular structure of a compound. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations.
The FTIR spectrum of omeprazole magnesium displays several characteristic absorption bands that correspond to its specific functional groups. Studies have identified key peaks that are useful for its quantification and structural confirmation. rjptonline.orgbrjac.com.br The analysis of these spectra confirms that in formulated products, the drug does not undergo chemical interactions with excipients, as the characteristic peaks remain unchanged. ijcap.in
Key vibrational bands for omeprazole include C-H stretching, C=N stretching, C-O stretching, C=C stretching, and a characteristic S=O stretching vibration. rjptonline.org The C-O stretch absorption band at 1204 cm⁻¹ and the C=N stretch at 1627 cm⁻¹ have been specifically utilized for the quantitative analysis of omeprazole in pharmaceutical formulations. rjptonline.orgbrjac.com.br
Table 3: Interpretation of the FTIR Spectrum of Omeprazole
| Wave Number (cm⁻¹) | Functional Group / Vibration | Reference |
|---|---|---|
| 2985, 2904 | C-H stretching | rjptonline.org |
| 2800 - 3000 | OCH₃ group | ijcap.in |
| 1627 | C=N stretching | rjptonline.orgbrjac.com.br |
| 1600 - 1650 | Six-membered cyclic ring | ijcap.in |
| 1567 | C=C stretching | rjptonline.org |
| 1271 | C-N stretching | rjptonline.org |
| 1204 | C-O stretching | rjptonline.org |
| 1014 | S=O stretching | rjptonline.org |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy, like FTIR, is a form of vibrational spectroscopy that provides detailed information about molecular structure. It relies on the inelastic scattering of monochromatic light. Both FTIR and Raman are considered valuable tools for providing "fingerprint" type information on the composition and structure of molecules. nih.govmdpi.com This fingerprinting capability allows for the discrimination between different manufacturing sources of omeprazole and omeprazole magnesium by associating the spectral data with chemometric analysis. researchgate.net While specific Raman band allocations for omeprazole magnesium are not detailed in the provided search context, the technique's utility lies in its ability to detect subtle structural variations, making it a powerful tool for quality control and authenticity investigations. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution and Solid-State) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of compounds. It probes the magnetic properties of atomic nuclei.
For omeprazole and its derivatives, both solution and solid-state NMR have been employed. ¹H-NMR has been used to determine the solvent content in crystalline forms, such as an esomeprazole magnesium solvate where it helped quantify the presence of water and butanol molecules. mdpi.com
Furthermore, ¹H and ¹³C-NMR studies have been crucial in investigating the tautomerism of omeprazole. In solution, two tautomers (5-methoxy and 6-methoxy) are present, with the 6-methoxy form being favored. mdpi.com However, solid-state ¹³C and ¹⁵N NMR studies (CPMAS - Cross-Polarization Magic-Angle Spinning) have confirmed that the 6-methoxy tautomer is the only form present in the solid state, which is the more stable derivative. mdpi.com NMR spectroscopy, as part of a multi-analytical approach, has also been successfully used to create analytical fingerprints to differentiate between various manufacturing sources of omeprazole and omeprazole magnesium. researchgate.net
Scanning Electron Microscopy (SEM) for Morphology and Particle Characterization
Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It provides detailed information about the sample's surface topography and morphology.
SEM has been widely used to characterize the particle shape and surface features of omeprazole magnesium in various formulations. In studies involving multi-unit particulate systems, SEM images have confirmed that pellets containing omeprazole magnesium are spherical and remain intact without being crushed during the compression process into tablets. ijcap.in Similarly, SEM analysis of omeprazole magnesium loaded into ethyl cellulose (B213188) microspheres also revealed a spherical shape. researchgate.net The morphology of the particles is a critical physical characteristic that can influence flow properties, compaction behavior, and dissolution rates of the final dosage form.
Dynamic Vapor Sorption (DVS) for Hygroscopicity and Water Interaction
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much vapor is sorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass. It is particularly useful for studying hygroscopicity, which is the ability of a substance to attract and hold water molecules from the surrounding environment. jenck.com
The interaction of omeprazole magnesium with water is a critical stability parameter. DVS analysis performed on an esomeprazole magnesium water/1-butanol solvate showed a 5.3% mass increase during sorption cycles. mdpi.com The water adsorption and desorption process was found to be reversible, indicating that the water was adsorbed on the surface of the API. mdpi.com In another study on a formulation containing omeprazole and sodium bicarbonate, DVS analysis demonstrated low hygroscopicity under standard room conditions, with no significant moisture uptake, suggesting a minimal risk of moisture-induced chemical degradation. mdpi.com Conversely, S-omeprazole magnesium is also known to be a highly hygroscopic compound, making it difficult to remove water once absorbed. google.com This highlights the importance of controlling humidity during manufacturing and storage and the utility of DVS in characterizing the specific hygroscopic nature of different forms and formulations of omeprazole magnesium.
Molecular Mechanism of Action and Prodrug Activation
Comparative Molecular Pharmacology of Omeprazole (B731) and Esomeprazole (B1671258)
Omeprazole, the first-in-class proton pump inhibitor, is marketed as a racemic mixture, comprising equal proportions of its R- and S-enantiomers. Esomeprazole, conversely, is the pure S-enantiomer of omeprazole. The development of esomeprazole was predicated on the hypothesis that isolating the S-enantiomer would yield improved pharmacokinetic and pharmacodynamic profiles compared to the racemic mixture. This comparative analysis focuses on the molecular distinctions that underpin the differing pharmacological behaviors of these two compounds.
Stereoselective Differences in Enzyme Binding and Inhibition Dynamics
The differential pharmacological activity observed between omeprazole and esomeprazole is largely attributable to stereoselective metabolism, primarily mediated by hepatic cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.
Metabolism: Omeprazole undergoes stereoselective metabolism, with CYP2C19 preferentially metabolizing the R-enantiomer (R-omeprazole) through hydroxylation, while CYP3A4 plays a more significant role in the metabolism of the S-enantiomer (S-omeprazole), particularly via sulfoxidation. pharmgkb.orgdoi.org R-omeprazole is more sensitive to CYP2C19, whereas S-omeprazole exhibits reduced sensitivity to this enzyme. pharmgkb.orgjnmjournal.orgnih.gov Consequently, S-omeprazole is metabolized more slowly and with less inter-individual variability than R-omeprazole, leading to higher and more consistent plasma concentrations. pharmgkb.orgnih.govnih.govacs.orgdrugbank.com
CYP2C19 Inhibition: Both enantiomers of omeprazole inhibit CYP2C19 activity, though the stereoselectivity of this inhibition differs. While omeprazole's inhibition of CYP2C19 is less stereoselective, R-omeprazole demonstrates a higher inhibitory potency on CYP2C19 compared to S-omeprazole. tandfonline.comresearchgate.net Esomeprazole, as the S-enantiomer, shows less inhibitory potency on CYP2C19 compared to racemic omeprazole. researchgate.net
Plasma Protein Binding: Studies investigating the binding of omeprazole enantiomers to plasma proteins like α1-acid glycoprotein (B1211001) (AGP) have revealed stereoselective interactions. S-omeprazole exhibits a higher binding affinity to AGP compared to R-omeprazole. mdpi.com
Table 1: Comparative CYP2C19 Inhibition of Omeprazole Enantiomers
| Compound | CYP2C19 Activity Tested | Ki (µM) | Reference |
| S-Omeprazole | S-mephenytoin 4′-hydroxylation | 3.4 | tandfonline.com |
| R-Omeprazole | S-mephenytoin 4′-hydroxylation | 5.7 | tandfonline.com |
| Omeprazole | R-omeprazole 5-hydroxylation (via CYP2C19) | 1.6 (ratio R/S) | acs.org |
| Esomeprazole | CYP2C19 activity | ~8 | researchgate.net |
| Omeprazole | CYP2C19 activity | 2-6 | researchgate.net |
Note: Ki values can vary depending on the specific assay and conditions. The R/S ratio for omeprazole metabolism by CYP2C19 indicates R-omeprazole is metabolized faster.
Mechanistic Basis for Potency Variations
The observed differences in potency between omeprazole and esomeprazole are intrinsically linked to their distinct metabolic pathways and the resulting pharmacokinetic profiles.
The primary mechanistic basis for esomeprazole's enhanced efficacy and consistency lies in its reduced susceptibility to CYP2C19-mediated metabolism. pharmgkb.orgnih.govdrugbank.commums.ac.ir This metabolic advantage translates into:
Higher and More Consistent Plasma Concentrations: S-omeprazole's slower clearance by CYP2C19 and CYP3A4 leads to greater systemic bioavailability and more sustained plasma levels compared to racemic omeprazole, particularly in individuals who are rapid metabolizers of CYP2C19. pharmgkb.orgnih.govfda.govnih.gov
Enhanced Acid Suppression: The elevated and more predictable plasma concentrations of esomeprazole result in a more consistent and potent inhibition of gastric acid secretion over a 24-hour period. mums.ac.irnih.gov Studies monitoring intragastric pH have demonstrated that esomeprazole provides superior control of gastric acidity compared to omeprazole at equivalent doses. acs.orgnih.govresearchgate.netwithpower.com
Reduced Inter-individual Variability: Esomeprazole's reduced dependence on CYP2C19, a highly polymorphic enzyme, minimizes variations in drug exposure among individuals with different CYP2C19 genotypes. This leads to more predictable therapeutic outcomes across a broader patient population. pharmgkb.orgdrugbank.commums.ac.ir
Table 2: Comparative Potency of PPIs based on Mean 24-h Gastric pH
| PPI | Relative Potency vs. Omeprazole (20 mg) |
| Pantoprazole | 0.23 |
| Lansoprazole | 0.90 |
| Omeprazole | 1.00 |
| Esomeprazole | 1.60 |
| Rabeprazole | 1.82 |
Data derived from meta-analysis comparing mean 24-h gastric pH. researchgate.net
In essence, while both omeprazole and esomeprazole target the same molecular entity, the H+/K+-ATPase, the stereoselective metabolic profile of esomeprazole allows it to achieve higher and more consistent systemic concentrations, thereby conferring a more potent and reliable inhibition of gastric acid secretion.
Compound List:
Omeprazole Magnesium
Omeprazole
Esomeprazole (S-omeprazole)
R-omeprazole (R-isomer of omeprazole)
CYP2C19
CYP3A4
H+/K+-ATPase
Pharmacokinetic Pathways: Theoretical and Mechanistic Perspectives
Absorption Mechanisms
Omeprazole (B731) is an acid-labile compound, necessitating protection from the acidic environment of the stomach to ensure its absorption in the small intestine. Formulations typically employ enteric-coated granules or tablets, which prevent premature drug release. Absorption begins once these protective coatings dissolve in the less acidic environment of the duodenum drugbank.comnih.gov.
Following oral administration, omeprazole is absorbed rapidly, with peak plasma concentrations typically achieved within 0.5 to 3.5 hours drugbank.comnih.gov. The absolute oral bioavailability of omeprazole is approximately 30-40% at doses of 20-40 mg, a figure largely attributed to significant first-pass metabolism in the liver drugbank.comnih.gov. Repeated administration of omeprazole can lead to a slight increase in its bioavailability drugbank.com. Studies indicate that omeprazole magnesium tablets are absorbed rapidly, with peak plasma levels occurring within approximately 2 hours, and food consumption does not significantly affect their bioavailability hres.cahres.ca.
Biotransformation Pathways (Metabolism)
Omeprazole undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. This metabolic process transforms the parent drug into inactive or less active metabolites, which are then eliminated from the body.
Role of Cytochrome P450 Isoenzymes (CYP2C19 and CYP3A4) in Hepatic Metabolism
The hepatic metabolism of omeprazole is predominantly mediated by two key CYP isoenzymes: CYP2C19 and CYP3A4 drugbank.comhres.canih.govpharmgkb.orgwikipedia.orgjnmjournal.orgfrontiersin.org.
CYP2C19: This isoenzyme plays the principal role in omeprazole metabolism. It is responsible for the hydroxylation of omeprazole, leading to the formation of hydroxyomeprazole (B127751), which is the major metabolite found in plasma drugbank.comnih.govpharmgkb.org. CYP2C19 exhibits stereoselectivity, preferentially hydroxylating the R-enantiomer of omeprazole acs.org. Furthermore, CYP2C19 is involved in the formation of 5'-O-desmethylomeprazole, particularly from the S-enantiomer of omeprazole pharmgkb.org.
CYP3A4: This isoenzyme contributes to omeprazole metabolism by catalyzing the formation of omeprazole sulfone drugbank.compharmgkb.orgwikipedia.orgacs.org. It also metabolizes the S-enantiomer of omeprazole to 3-hydroxyomeprazole, albeit to a lesser extent pharmgkb.org.
Both CYP2C19 and CYP3A4 are subject to inhibition and induction by various drugs and substances, which can significantly alter omeprazole's pharmacokinetic profile and potentially lead to drug-drug interactions frontiersin.orgnih.govconsensus.appnih.govcpicpgx.org.
Identification and Characterization of Major and Minor Metabolites
Omeprazole is metabolized into several compounds, with hydroxyomeprazole and omeprazole sulfone being the most prominent. These metabolites generally possess minimal to no antisecretory activity drugbank.compharmgkb.orgwikipedia.org.
| Metabolite Name | Primary Metabolic Pathway | Activity Status | References |
| Hydroxyomeprazole | CYP2C19 | Minimal/No activity | drugbank.compharmgkb.org |
| Omeprazole Sulfone | CYP3A4 | Minimal/No activity | drugbank.compharmgkb.orgwikipedia.org |
| 5'-O-Desmethylomeprazole | CYP2C19 | Minimal/No activity | pharmgkb.org |
| 3-Hydroxyomeprazole | CYP3A4 | Minimal/No activity | pharmgkb.org |
| Omeprazole Sulfide (B99878) | (Unspecified) | Minimal/No activity | drugbank.com |
| Carboxyomeprazole | (Unspecified) | Minimal/No activity | drugbank.com |
Genetic Polymorphism and Metabolic Phenotypes
The activity of CYP2C19 is known to exhibit significant inter-individual variability due to genetic polymorphisms nih.govnih.govresearchgate.netjst.go.jp. This variability leads to distinct metabolic phenotypes, which profoundly influence omeprazole's systemic exposure. The primary genetic variations affecting CYP2C19 activity involve alleles such as CYP2C191 (fully functional), CYP2C192 and 3 (non-functional), and CYP2C1917 (associated with increased activity) nih.govnih.govdovepress.com.
These genetic differences categorize individuals into distinct metabolizer phenotypes:
Poor Metabolizers (PMs): Individuals with two non-functional alleles (e.g., CYP2C192/2, 3/3, 2/3) exhibit significantly reduced CYP2C19 activity.
Intermediate Metabolizers (IMs): Individuals carrying one functional and one non-functional allele (e.g., CYP2C191/2, 1/3).
Extensive/Normal Metabolizers (EMs/NMs): Individuals with two fully functional alleles (e.g., CYP2C191/1).
Ultrarapid Metabolizers (UMs): Individuals with alleles conferring increased activity (e.g., CYP2C191/17, 2/17, 17/17).
Influence of CYP2C19 Polymorphism on Systemic Exposure
The CYP2C19 genotype directly correlates with omeprazole's systemic exposure, measured by parameters like area under the curve (AUC) and maximum plasma concentration (Cmax) nih.govresearchgate.netnih.govmagtechjournal.comjst.go.jp.
Poor Metabolizers (PMs) experience the highest systemic exposure to omeprazole, with significantly increased AUC and Cmax values compared to extensive metabolizers nih.govnih.govresearchgate.netnih.govmagtechjournal.comjst.go.jp. This is because the primary metabolic pathway (CYP2C19) is impaired, leading to reduced drug clearance.
Intermediate Metabolizers (IMs) show systemic exposure levels between PMs and EMs.
Extensive/Normal Metabolizers (EMs) have a standard metabolic rate for omeprazole.
Ultrarapid Metabolizers (UMs) may exhibit decreased exposure due to faster drug inactivation, potentially leading to sub-therapeutic levels nih.gov.
Significant ethnic variations exist in the prevalence of these CYP2C19 phenotypes. For instance, Asian populations tend to have a higher proportion of PMs and consequently experience greater systemic exposure to omeprazole compared to Caucasian populations hres.canih.govnih.govdovepress.comnih.gov.
Table: Influence of CYP2C19 Phenotype on Omeprazole Systemic Exposure
| Phenotype | CYP2C19 Genotype Examples | Relative Systemic Exposure (AUC/Cmax) | Prevalence (Approximate) | References |
| Poor Metabolizer (PM) | 2/2, 3/3, 2/3 | Highest | ~3% Caucasians, 15-20% Asians | hres.canih.govnih.govdovepress.comnih.govmagtechjournal.comjst.go.jp |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Intermediate | Varies by population | nih.govresearchgate.netnih.gov |
| Extensive/Normal Metabolizer (EM/NM) | 1/1 | Normal | High | nih.govnih.govresearchgate.netnih.govmagtechjournal.com |
| Ultrarapid Metabolizer (UM) | 1/17, 2/17, 17/17 | Lowest | Varies by population | nih.govcpicpgx.orgresearchgate.net |
Transport Mechanisms
Omeprazole has been identified as a substrate for certain drug transporters. Specifically, it is recognized as a substrate for ABCB1, also known as P-glycoprotein (P-gp) pharmgkb.orgpharmgkb.org. P-gp is an efflux transporter that plays a role in drug absorption, distribution, and elimination. Polymorphisms in the gene encoding P-gp (MDR1) have been suggested to potentially influence omeprazole pharmacokinetics, although further research is needed to fully elucidate this role pharmgkb.orgpharmgkb.org.
Role of Efflux Transporters (e.g., ABCB1/P-glycoprotein) in Disposition
Omeprazole Magnesium's pharmacokinetic disposition is significantly influenced by its interaction with efflux transporters, particularly P-glycoprotein (P-gp), also known as ABCB1 or MDR1 wikipedia.orgdrugbank.compharmgkb.org. P-gp is a crucial ATP-dependent efflux pump found in various barrier tissues, including the intestinal epithelium, blood-brain barrier, and liver canaliculi, where it plays a vital role in limiting the absorption and promoting the elimination of a wide range of xenobiotics wikipedia.orgnih.gov. Research indicates that omeprazole acts as both a substrate and an inhibitor of P-gp drugbank.compharmgkb.orgresearchgate.netnih.govamazonaws.comnih.govwikipedia.org.
Omeprazole as a P-glycoprotein Inhibitor: Furthermore, omeprazole has been shown to inhibit the function of P-gp. In vitro studies using digoxin (B3395198), a known P-gp substrate, have quantified this inhibitory effect. Omeprazole demonstrated the ability to inhibit digoxin's efflux, increasing its apical-to-basolateral permeability by approximately 2.6-fold researchgate.net. The half-maximal inhibitory concentration (IC50) for omeprazole's inhibition of digoxin transport was determined to be 17.7 µM researchgate.netnih.gov. This inhibitory action extends to other P-gp substrates as well, such as atazanavir (B138) and palbociclib, where omeprazole has been shown to increase their transport across cell monolayers researchgate.net. This inhibitory capacity suggests that co-administration of omeprazole with other P-gp substrates could alter the disposition of those co-administered drugs, potentially leading to increased systemic exposure researchgate.netnih.gov.
Drug Drug and Drug Excipient Interaction Mechanisms
Cytochrome P450 Enzyme-Mediated Drug Interactions
Omeprazole (B731) magnesium is extensively metabolized in the liver by the cytochrome P450 (CYP) system. Its interactions with this enzyme family, particularly isoforms CYP2C19 and CYP3A4, form the basis for numerous clinically relevant drug-drug interactions. wikipedia.orgejgm.co.ukkegg.jp
Inhibition Profiles of CYP2C19 and CYP3A4 by Omeprazole Magnesium
Omeprazole acts as both a substrate and an inhibitor of CYP2C19 and CYP3A4. kegg.jpresearchgate.net Its affinity for CYP2C19 is considerably higher than for CYP3A4, making CYP2C19 the principal enzyme responsible for its metabolism. ejgm.co.ukpharmgkb.org This leads to the potential for competitive inhibition with other drugs that are also substrates for CYP2C19. pharmgkb.org
In individuals who are "poor metabolizers" due to genetic polymorphisms resulting in a non-functional CYP2C19 enzyme, the metabolism of omeprazole is shifted to the CYP3A4 pathway. pharmgkb.org This can lead to significantly higher plasma concentrations of omeprazole. pharmgkb.org
Omeprazole and some of its metabolites, such as 5'-O-desmethylomeprazole and omeprazole sulfone, have been identified as time-dependent inhibitors of CYP2C19. nih.gov Similarly, omeprazole and 5'-O-desmethylomeprazole are also time-dependent inhibitors of CYP3A4. nih.gov This means that their inhibitory effect can increase with continued administration. Studies have shown that omeprazole can inhibit CYP3A4 enzyme activity by 50-60% at a concentration of 30 μM in recombinant human CYP3A4 baculosomes. researchgate.net
Mechanistic Basis of Competitive Enzyme Inhibition
Competitive inhibition occurs when a drug (the inhibitor, in this case, omeprazole) competes with another drug (the substrate) for binding to the active site of an enzyme. mdpi.com Since omeprazole has a high affinity for CYP2C19, it can act as a competitive inhibitor towards other substrates metabolized by this enzyme. pharmgkb.orgmdpi.com When omeprazole and a co-administered substrate are both present, they will compete for the enzyme's active site. The drug with the higher affinity and/or concentration is more likely to bind, thereby inhibiting the metabolism of the other drug. mdpi.com This can lead to increased plasma concentrations and potential for enhanced effects or toxicity of the co-administered substrate. mdpi.com For instance, the clearance of diazepam, a CYP2C19 substrate, is reduced in the presence of omeprazole due to this competitive mechanism. jst.go.jp
In addition to reversible competitive inhibition, omeprazole can also act as a mechanism-based inhibitor of CYP2C19. mdpi.com This involves the formation of a reactive intermediate during omeprazole's metabolism that binds covalently and irreversibly to the enzyme, leading to its inactivation. mdpi.com This type of inhibition is not overcome by simply separating the administration times of the interacting drugs. mdpi.com
Effects on Co-administered Substrates of Involved CYP Enzymes
The inhibitory action of omeprazole on CYP2C19 and CYP3A4 can have significant clinical implications for a variety of co-administered drugs.
CYP2C19 Substrates:
Clopidogrel (B1663587): A notable interaction occurs with clopidogrel, an antiplatelet prodrug that requires activation by CYP2C19. mdpi.comdroracle.ai Omeprazole, being a potent inhibitor of this enzyme, can significantly reduce the conversion of clopidogrel to its active metabolite. mdpi.comnih.gov This diminishes clopidogrel's antiplatelet effect. mdpi.com
Citalopram, Cilostazol, Phenytoin, Diazepam: As substrates of CYP2C19, the metabolism of these drugs can be inhibited by omeprazole, potentially leading to increased plasma concentrations. droracle.ai
CYP3A4 Substrates:
Amlodipine: Co-administration of omeprazole with amlodipine, a calcium channel blocker metabolized by CYP3A4, has been shown to enhance the antihypertensive effect of amlodipine. ejgm.co.uk This is likely due to competitive inhibition at the CYP3A4 level, leading to higher plasma concentrations of amlodipine. ejgm.co.uk
Tacrolimus: This immunosuppressant is a substrate for CYP3A4. researchgate.net When omeprazole is co-administered, especially in individuals where its metabolism is shifted towards CYP3A4, it can compete with tacrolimus, potentially increasing its plasma levels. researchgate.net
Other Substrates: Benzodiazepines, warfarin, oxycodone, and tramadol (B15222) are also metabolized by CYP3A4, and their concentrations may increase when used concomitantly with omeprazole. wikipedia.org
Table 1: Impact of Omeprazole Co-administration on CYP Substrates
| Co-administered Drug | Metabolizing Enzyme | Effect of Omeprazole Co-administration |
|---|---|---|
| Clopidogrel | CYP2C19 | Reduced plasma concentration of the active metabolite. mdpi.comnih.gov |
| Diazepam | CYP2C19 | Decreased clearance. jst.go.jp |
| Amlodipine | CYP3A4 | Enhanced antihypertensive effect. ejgm.co.uk |
| Tacrolimus | CYP3A4 | Potential for increased plasma concentrations. researchgate.net |
Interactions Affecting Cation Homeostasis
Long-term use of omeprazole has been associated with hypomagnesemia, indicating an interference with magnesium homeostasis. ru.nlresearchgate.net The primary cause is believed to be impaired intestinal absorption of magnesium, as urinary excretion of magnesium is typically low in affected individuals, suggesting appropriate renal conservation. researchgate.netelsevier.esutppublishing.com
Mechanistic Hypotheses for Interference with Intestinal Magnesium Absorption (e.g., TRPM Channels, Paracellular Pathways)
Intestinal magnesium absorption occurs through two main routes: active transcellular transport and passive paracellular diffusion. elsevier.esendocrine-abstracts.orgmdpi.com Omeprazole appears to affect both pathways.
Paracellular Pathways: The majority of intestinal magnesium absorption (80-90%) occurs passively through the paracellular pathway, moving between epithelial cells. mdpi.com This process is influenced by the permeability of tight junctions, which are regulated by proteins called claudins. koreamed.orgirjournal.org Omeprazole has been shown to affect this pathway in several ways:
Altered Claudin Expression: In-vitro studies using Caco-2 cell monolayers (a model for intestinal epithelium) demonstrated that omeprazole treatment reduced the expression of permeability-enhancing claudins, specifically claudin-7 and claudin-12. ru.nlnih.gov This leads to decreased paracellular permeability and increased transepithelial electrical resistance. ru.nlnih.gov
Increased Luminal pH: The passive movement of magnesium is also dependent on the luminal pH. mdpi.com Omeprazole increases the pH in the small intestine, which can decrease the solubility of magnesium ions, making them less available for absorption. ru.nlnih.gov Studies in rats have shown that an omeprazole-induced increase in duodenal and jejunal pH led to a significant reduction in paracellular magnesium transport. nih.gov
Drug-Excipient Compatibility Studies
The stability and formulation of omeprazole magnesium are critical for its efficacy. Preformulation studies are essential to ensure that the active pharmaceutical ingredient (API) is compatible with the excipients used in the final dosage form.
Compatibility studies involving omeprazole magnesium and various common excipients have been conducted by storing mixtures under accelerated conditions and analyzing them for physical and chemical changes. nih.gov In one such study, omeprazole magnesium was mixed with potential excipients and stored for 90 days. nih.gov The mixtures were assessed for appearance, color, and drug content by HPLC. nih.gov
The results indicated that omeprazole magnesium was compatible with most of the tested excipients. nih.gov However, a significant interaction was observed with aerosil 200 (colloidal silica), which resulted in a color change in the mixture. nih.govresearchgate.net No significant changes in the concentration of omeprazole were noted with other excipients over a 30-day period. researchgate.netnih.gov Fourier-transform infrared (FTIR) spectroscopy has also been used to confirm the absence of chemical interactions between omeprazole magnesium and various polymers used in formulations like in-situ gels. core.ac.uk
Assessment of Physical and Chemical Incompatibilities in Solid-State Mixtures
The formulation of Omeprazole, a drug sensitive to acidic conditions, heat, and moisture, requires careful selection of excipients to prevent degradation, which can be visually identified by discoloration. scielo.br To ensure the stability of the final product, pre-formulation studies that assess drug-excipient compatibility under stress conditions like elevated temperature and humidity are essential. scielo.br
In solid-state mixtures, Omeprazole Magnesium can exhibit both physical and chemical incompatibilities with various excipients. Physical changes may include alterations in color, odor, or physical state. innovareacademics.in For instance, a mixture of omeprazole and aerosil 200 has been observed to change color under various storage conditions. nih.govnih.gov
Chemical incompatibilities often involve degradation of the active pharmaceutical ingredient (API), leading to the formation of impurities and a decrease in potency. innovareacademics.in Omeprazole is particularly susceptible to degradation in the presence of acidic compounds. scirp.org Therefore, enteric coatings are often necessary to protect the drug from the acidic environment of the stomach. nih.govscirp.org However, the acidic nature of some enteric polymers themselves, such as those with free carboxyl groups, can cause significant degradation of omeprazole. nih.govinnovareacademics.in Studies have shown that the degradation rate of omeprazole is correlated with the number of acidic moieties in the polymer structure. nih.gov For example, Eudragit L 100, with a higher number of acidic groups, causes more significant omeprazole degradation compared to HPMCAS-LF. nih.gov
To counteract this, an insulating layer or the inclusion of alkaline excipients is often employed. scielo.brscirp.org Alkaline compounds like magnesium oxide, sodium bicarbonate, and dibasic sodium phosphate (B84403) can create a more favorable micro-pH, enhancing the stability of omeprazole. scielo.brresearchgate.netmdpi.com
Interactive Data Table: Compatibility of Omeprazole Magnesium with Various Excipients
Spectroscopic and Thermal Techniques for Interaction Detection (e.g., FTIR, DSC, XRPD)
Several analytical techniques are employed to detect and characterize the interactions between Omeprazole Magnesium and excipients in the solid state. These methods provide valuable insights into the physical and chemical stability of the formulation.
Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for identifying chemical interactions. conicet.gov.ar By comparing the FTIR spectra of the pure drug, the excipient, and their physical mixture, any changes such as the appearance of new peaks, disappearance of characteristic peaks, or shifts in peak positions can indicate an interaction. conicet.gov.ar For Omeprazole Magnesium, FTIR studies have been used to confirm its compatibility with various excipients by showing that the characteristic peaks of the drug remain unchanged in the presence of the excipients. innovareacademics.inasiapharmaceutics.info
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mdpi.com DSC can detect physical interactions and incompatibilities by observing changes in melting points, the appearance of new peaks, or alterations in the enthalpy of transitions. conicet.gov.ar For instance, a study of omeprazole with mannitol (B672) showed a change in the drug's melting temperature, initially suggesting an incompatibility, although this was later disproven by HPLC analysis. scielo.br DSC has also been used to show the stabilizing effect of excipients in some formulations, where the mixture was stable at higher temperatures than the pure drug. researchgate.net
X-Ray Powder Diffraction (XRPD) is used to analyze the solid-state properties of the drug and excipients. It can differentiate between crystalline and amorphous forms and detect changes in the crystal structure that may occur due to interactions. google.comacs.org The amorphization of a drug, which can be induced by processes like milling or by interaction with excipients, can be identified by the disappearance of sharp Bragg's peaks and the appearance of a halo pattern in the XRPD diffractogram. acs.org
Interactive Data Table: Application of Analytical Techniques in Omeprazole Magnesium Compatibility Studies
Compound Names Mentioned
Advanced Formulation Science and Drug Delivery Systems Theoretical and Methodological
Novel Drug Delivery Approaches
Floating In Situ Gels for Prolonged Gastric Residence
Floating in situ gel systems represent a sophisticated approach to prolong the gastric residence time of drugs. These formulations, upon oral administration, transform from a liquid state into a gel matrix within the stomach. This gel matrix floats on the gastric contents, thereby maintaining the drug in the stomach for an extended period consensus.appinnovareacademics.incore.ac.uk. For omeprazole (B731) magnesium, this prolonged gastric residence is particularly beneficial as it minimizes the drug's exposure to the highly acidic gastric environment, which can lead to premature degradation innovareacademics.incore.ac.ukresearchgate.net. By reducing contact with gastric acid, the integrity of omeprazole magnesium is better preserved, ensuring more of the active drug reaches the absorption site in the intestines.
Research indicates that these systems can sustain drug release and improve therapeutic outcomes consensus.appinnovareacademics.incore.ac.ukresearchgate.net. Studies have reported that optimized floating in situ gel formulations of omeprazole magnesium demonstrated favorable characteristics, including a short gelling time and prolonged buoyancy, often exceeding 12 hours ijpsjournal.com. Furthermore, these formulations can sustain drug release over an extended period, typically following zero-order kinetics, which implies a consistent rate of drug delivery ijpsjournal.comymerdigital.com. For instance, one study reported that an optimized formulation (F6) showed the best results, contributing to enhanced bioavailability through longer gastric residence time and sustained drug release innovareacademics.incore.ac.ukresearchgate.net.
Microsponge Delivery Systems for Gastroretention and Controlled Release
Microsponge delivery systems are characterized by their porous, spherical polymeric structure, typically ranging from 5 to 300 microns in diameter ymerdigital.comresearchgate.net. These systems are designed to entrap a wide range of active pharmaceutical ingredients, acting as carriers that facilitate controlled drug release and targeted delivery ymerdigital.comresearchgate.net. For omeprazole magnesium, microsponge technology offers potential for improved gastroretention and sustained release, which is beneficial given the drug's short elimination half-life and the need to maintain effective blood concentrations ymerdigital.com.
Research has focused on developing floating microsponges of omeprazole magnesium to achieve enhanced gastroretentive efficacy and site-specific absorption for conditions like gastric ulcers ymerdigital.com. Studies utilizing methods such as the quasi-emulsion solvent diffusion technique have investigated the impact of polymer concentrations (e.g., ethyl cellulose (B213188), polyvinyl alcohol) on key parameters like entrapment efficiency, buoyancy, and cumulative drug release ymerdigital.com. An optimized formulation (F9) prepared using this method demonstrated a favorable entrapment efficiency of 72.5%, buoyancy of 78.3±3.0%, and a cumulative drug release of 72.4±0.1% ymerdigital.com. The drug release kinetics were found to best fit zero-order models, indicating a concentration-independent release mechanism ymerdigital.com. Another study employing an emulsion solvent evaporation technique with ethyl cellulose reported high entrapment efficiency (97.4%) and sustained drug release of 81.8% over 12 hours, following first-order kinetics researchgate.net.
Data Table: Microsponge Formulation Performance for Omeprazole Magnesium
| Formulation | Entrapment Efficiency (%) | Buoyancy (%) | Cumulative Drug Release (%) at 12 hours | Release Kinetics |
| F9 (Optimized) ymerdigital.com | 72.5 | 78.3 ± 3.0 | 72.4 (at unspecified time) | Zero-order |
| F4 (Ethyl Cellulose) researchgate.net | 97.4 | N/A | 81.8 | First-order |
Nanosizing Technologies for Solubility and Dissolution Enhancement
Nanosizing techniques, including the preparation of nanocrystals, nanoemulsions, and nanosuspensions, are powerful tools for addressing the poor aqueous solubility of drugs like omeprazole magnesium rjpdft.comresearchgate.netirjmets.comitmedicalteam.pl. By reducing the particle size of the drug to the nanometer range (typically below 1000 nm), these technologies significantly increase the surface area available for dissolution rjpdft.comresearchgate.netirjmets.comitmedicalteam.pl. This enhanced surface area leads to a dramatic improvement in the dissolution rate and, consequently, improved oral bioavailability.
Studies have shown that nanosizing can substantially increase the dissolution kinetics of poorly soluble drugs rjpdft.comresearchgate.netitmedicalteam.pl. For example, research on esomeprazole (B1671258) magnesium nanosuspensions demonstrated a threefold increase in the dissolution rate, with approximately 92% of the drug released within 90 minutes, compared to only 31% for the crude drug researchgate.net. Another study reported a fourfold enhancement in the in-vitro dissolution rate of esomeprazole, achieving 100% release in 60 minutes from nanosuspensions with particle sizes between 125-184 nm researchgate.net. These findings highlight the potential of nanosizing to overcome the solubility limitations of omeprazole magnesium and improve its absorption in the gastrointestinal tract.
Data Table: Nanosuspension Impact on Dissolution Rate (Esomeprazole Magnesium)
| Formulation Type | Particle Size (nm) | Dissolution (% in 90 min) | Fold Increase in Dissolution |
| Crude Esomeprazole Mg | N/A | 31 | 1 |
| Nanosuspension researchgate.net | 185-1048 | 92 | 3 |
| Nanosuspension researchgate.net | 125-184 | 100 (in 60 min) | 4 (in 60 min) |
Cyclodextrin (B1172386) Complexation for Solubility and Stability Improvement
Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure featuring a hydrophilic outer surface and a hydrophobic inner cavity rjpdft.comresearchgate.netmdpi.comresearchgate.net. This structure allows them to form non-covalent inclusion complexes with hydrophobic drug molecules like omeprazole magnesium, encapsulating the drug within their cavity rjpdft.comresearchgate.netmdpi.comresearchgate.net. This complexation process significantly enhances the apparent solubility of the drug by shielding it from the aqueous environment, thereby improving its wettability and dissolution rate rjpdft.comrjpdft.comresearchgate.net.
Research has demonstrated substantial improvements in omeprazole's solubility through cyclodextrin complexation. For instance, complexation with gamma-cyclodextrin (B1674603) (γ-CD) resulted in a remarkable 31.74-fold increase in solubility compared to the free drug rjpdft.comresearchgate.net. Similarly, complexation with methyl-beta-cyclodextrin (MβCD) has shown promising results, leading to increased solubility and improved stability researchgate.netresearchgate.net. Various methods, including spray-drying, coprecipitation, and kneading, are employed to create these inclusion complexes, with coprecipitation often yielding the highest dissolution rates mdpi.com. Beyond solubility enhancement, cyclodextrin complexation also contributes to improved stability of omeprazole magnesium, protecting it from degradation by factors such as heat, light, and pH variations rjpdft.comrjpdft.comresearchgate.netmdpi.comnih.gov.
Data Table: Cyclodextrin Complexation for Omeprazole Solubility Enhancement
| Cyclodextrin Type | Method Used | Solubility of Omeprazole (mM) | Solubility in Complex (mM) | Fold Increase in Solubility |
| Free Omeprazole | N/A | 3.4 | N/A | 1 |
| γ-CD researchgate.net | Spray-drying, etc. | N/A | N/A | 31.74 |
| MβCD nih.gov | N/A | 3.4 | 12.7 | 3.7 |
Application of Chitosan (B1678972) Coatings for Modified Release Characteristics
Chitosan, a natural polysaccharide derived from chitin, is recognized for its biocompatibility, biodegradability, and mucoadhesive properties, making it a valuable polymer in drug delivery systems mdpi.comresearchgate.net. Its application in coatings for oral dosage forms can significantly modify drug release characteristics, offering benefits such as sustained release and improved mucoadhesion researchgate.net. For omeprazole magnesium, chitosan-based formulations, including matrix tablets and coated beads, are being explored to achieve controlled release profiles.
Studies have investigated the use of modified chitosan derivatives to enhance the hydrophilicity and mucoadhesive properties of omeprazole tablets, aiming for improved bioavailability researchgate.net. In one study, omeprazole and curcumin (B1669340) were loaded into alginate beads and subsequently coated with chitosan to achieve sustained release mdpi.com. The release profile of omeprazole from these chitosan-coated beads showed initial release of 17.19% after 2 hours, increasing to 58.26% after 12 hours, and reaching 81.67% after 24 hours mdpi.com. This demonstrates chitosan's capability to modulate the release rate of omeprazole. Additionally, chitosan coatings have been noted to synergistically enhance the antimicrobial activity of omeprazole in certain topical applications nih.govresearchgate.net.
Data Table: In Vitro Release of Omeprazole from Chitosan-Coated Beads
| Formulation | Drug | Release (%) at 2 hours | Release (%) at 12 hours | Release (%) at 24 hours |
| OMP-loaded beads mdpi.com | Omeprazole (OMP) | 17.19 | 58.26 | 81.67 |
Compound List:
Omeprazole Magnesium
Omeprazole
Esomeprazole Magnesium Trihydrate
Curcumin (CURC)
Ethyl Cellulose (EC)
Polyvinyl Alcohol (PVA)
Poloxamer 188
Chitosan (CS)
Dextran
Nanocellulose
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Beta-cyclodextrin (β-CD)
Methyl-beta-cyclodextrin (MβCD)
Gamma-cyclodextrin (γ-CD)
Eudragit L100-55
Hydroxypropylmethylcellulose acetate (B1210297) succinate (B1194679) (HPMC-AS-LF)
Hydroxypropylmethylcellulose phthalate (B1215562) (HPMCP-HP-50)
Triethyl citrate (B86180) (TEC)
L-arginine (ARG)
Analytical Method Development and Validation for Chemical Analysis
Chromatographic Techniques for Purity and Assay
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the separation, identification, and quantification of Omeprazole (B731) Magnesium and its related impurities.
HPLC methods for Omeprazole Magnesium are extensively developed and validated to determine its assay and to quantify impurities, including degradation products and process-related substances. Method development typically involves optimizing stationary phases, mobile phase composition, flow rate, column temperature, and detection wavelength.
Commonly, reversed-phase C18 columns are utilized for Omeprazole Magnesium analysis. Mobile phases often consist of a mixture of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) buffer) adjusted to a specific pH. Detection is typically performed using UV spectrophotometry, with wavelengths commonly set around 230 nm, 280 nm, or 302 nm, corresponding to the molecule's absorption maxima nih.govresearchgate.netijprajournal.compharmatutor.org.
Validation of these HPLC methods, as per ICH guidelines, encompasses parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness nih.govresearchgate.netslideshare.netresearchgate.netresearchgate.net. Robustness studies assess the method's reliability when subjected to minor variations in method parameters like mobile phase composition, pH, or flow rate nih.govslideshare.net. Relative Response Factors (RRF) are established for accurate quantification of impurities slideshare.net.
Table 8.1.1: Typical HPLC Method Parameters for Omeprazole Magnesium
| Parameter | Typical Value/Range | Reference(s) |
| Stationary Phase | C18 column (e.g., 150 x 4.6 mm, 5 µm) | researchgate.netijprajournal.comresearchgate.net |
| Mobile Phase | Acetonitrile: Phosphate Buffer (e.g., 35:65, pH 7.6) | researchgate.netijprajournal.com |
| Methanol: Phosphate Buffer (e.g., 40:60, pH 4.0) | pharmatutor.orgpharmatutor.org | |
| Methanol: Water (0.5% Formic Acid) (e.g., 8:2) | researchgate.netpsu.edu | |
| Flow Rate | 0.7 - 1.5 mL/min | researchgate.netijprajournal.compharmatutor.orgresearchgate.netpharmatutor.orgcore.ac.ukeurekaselect.com |
| Detection Wavelength | 230 nm, 280 nm, 302 nm, 305 nm | nih.govresearchgate.netijprajournal.compharmatutor.org |
| Column Temperature | Ambient or 25-30°C | nih.govresearchgate.netijprajournal.compharmatutor.orgresearchgate.netpsu.educore.ac.uk |
| Linearity Range | e.g., 10-150% of label claim, 5-25 µg/mL | researchgate.netpsu.edu |
| Accuracy (% Recovery) | Typically >98% | researchgate.netresearchgate.netijpsjournal.com |
| Precision (% RSD) | Typically <1-2% | researchgate.netpsu.edu |
UPLC offers significant advantages over traditional HPLC, including reduced analysis time, improved resolution, and lower solvent consumption, making it a valuable tool for the assay and impurity profiling of Omeprazole Magnesium nih.govpsu.edu. UPLC methods typically employ columns with smaller particle sizes (e.g., 1.7 µm) and operate at higher pressures, enabling faster separations nih.gov.
A UPLC method reported for Omeprazole Magnesium utilized a Waters C18 column (100 × 2.1 mm, 1.7 µm) with a mobile phase composed of methanol and a 0.05 M potassium dihydrogen phosphate buffer (pH 7.5) in a 50:50 (v/v) ratio, run at a flow rate of 0.8 mL/min with UV detection at 230 nm nih.gov. Another study developed an isocratic UPLC method using a Hypersil GOLD column (50 x 4.6 mm, 3µ) with a buffer and methanol mobile phase (40:60, v/v) at pH 7.4, and UV detection at 305 nm psu.edu. These UPLC methods are validated according to ICH guidelines, ensuring their suitability for routine quality control psu.edu.
Table 8.1.2: Comparison of HPLC vs. UPLC Parameters for Omeprazole Analysis
| Parameter | HPLC Example | UPLC Example |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | C18 (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Buffer (e.g., 35:65) | Methanol:Buffer (e.g., 50:50) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Run Time | ~15-20 minutes | ~5-10 minutes (estimated based on efficiency) |
| Detection | UV @ 230 nm | UV @ 230 nm |
| Efficiency | Good | Higher |
| Solvent Cons. | Higher | Lower |
Omeprazole is a chiral molecule existing as a racemic mixture of R- and S-enantiomers. Esomeprazole (B1671258) is the pharmacologically active S-enantiomer of Omeprazole, and its magnesium salt, Esomeprazole Magnesium, is widely used psu.eduresearchgate.netedaegypt.gov.egwindows.net. Therefore, determining the enantiomeric purity of Esomeprazole Magnesium is critical to ensure the correct enantiomer is present and to control the level of the undesired R-enantiomer researchgate.netedaegypt.gov.egresearchgate.netgoogle.com.
Chiral HPLC is the primary technique for this determination. It employs specialized chiral stationary phases (CSPs) capable of separating enantiomers. Commonly used CSPs include polysaccharide derivatives, such as those based on cellulose (B213188) or amylose, like Chiralpak IA, Chiralpak OD-R, Daicel a1-AGP, and Lux Cellulose series windows.netresearchgate.netgoogle.commdpi.cominnovareacademics.inphenomenex.com. Mobile phases typically involve mixtures of organic solvents (e.g., acetonitrile, methanol, ethanol, ethyl acetate) and buffers, sometimes with additives like diethylamine (B46881) (DEA) to optimize separation researchgate.netgoogle.commdpi.cominnovareacademics.inphenomenex.com.
Validation of chiral methods involves demonstrating specificity for the enantiomers, linearity for enantiomeric excess determination, and accuracy in quantifying the R-enantiomer researchgate.netresearchgate.net. For instance, a method using a Daicel a1-AGP column with an acetonitrile/phosphate buffer mobile phase (15:85, pH 7.6) at 1 mL/min achieved separation with UV detection at 280 nm google.com. Another method employed a Nucleocel Alpha S column with an ethanol:hexane mobile phase (70:30, v/v) at 0.65 mL/min, detecting at 302 nm researchgate.net.
Table 8.1.3: Chiral CSPs and Mobile Phase Examples for Esomeprazole Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection Wavelength | Reference(s) |
| Daicel a1-AGP (4 × 100mm, 5 µm) | ACN : 0.01M Sodium phosphate dibasic (pH 7.6) (15:85, v/v) | 280 nm | google.com |
| Nucleocel Alpha S | Ethanol : Hexane (70:30, v/v) | 302 nm | researchgate.net |
| Chiralpak IA | MtBE-EA-EtOH-DEA (60:40:5:0.1, v/v/v/v) | Not specified | researchgate.net |
| Lux Cellulose-2 | Methanol:Water (e.g., 90:10, v/v) with buffer additives | Not specified | windows.netphenomenex.com |
| Chiralpak OD-R | Not specified | Not specified | innovareacademics.in |
Spectroscopic Quantification Methods
Spectroscopic techniques, particularly UV-Vis spectrophotometry, provide simpler and often faster alternatives for the quantification of Omeprazole Magnesium, especially in synthetic mixtures or formulations where chromatographic separation is not strictly necessary.
UV-Vis spectrophotometry is a widely used technique for the quantitative determination of Omeprazole Magnesium due to its chromophoric nature. Methods are developed based on the drug's absorbance at specific wavelengths, typically its λmax, in a suitable solvent. Methanol is frequently employed as the solvent due to the solubility of Omeprazole Magnesium researchgate.netijpsjournal.com.
The absorption maximum (λmax) for Omeprazole Magnesium is often reported around 230 nm or 302 nm researchgate.netijpsjournal.com. Methods can be developed for simultaneous estimation when Omeprazole Magnesium is present with other active ingredients, utilizing techniques like overlain zero-order spectra or derivative spectrophotometry researchgate.netijpsjournal.com. Validation parameters such as linearity, accuracy, and precision are assessed. For instance, a method might demonstrate linearity in the range of 5-25 µg/mL for Omeprazole Magnesium, with an assay result of approximately 99.73% in a synthetic mixture, indicating good accuracy researchgate.netijpsjournal.com.
Table 8.2.1: UV Spectrophotometric Parameters for Omeprazole Magnesium Quantification
| Parameter | Typical Value/Range | Reference(s) |
| Solvent | Methanol | researchgate.netijpsjournal.com |
| λmax | ~230 nm or ~302 nm | researchgate.netijpsjournal.com |
| Linearity Range | e.g., 5-25 µg/mL | researchgate.net |
| Accuracy (% Assay) | e.g., 99.73% in synthetic mixture | researchgate.netijpsjournal.com |
| Precision (% RSD) | Typically <1% | researchgate.net |
Near-Infrared (NIR) spectroscopy, often coupled with chemometric analysis, is a valuable tool for assessing drug-excipient compatibility during the pre-formulation stage. This technique probes the vibrational modes of molecules, and changes in the NIR spectrum can indicate physical or chemical interactions between Omeprazole Magnesium and excipients nih.govresearchgate.netslideshare.netdntb.gov.ua.
Studies have investigated the compatibility of Omeprazole Magnesium with various common pharmaceutical excipients. Generally, Omeprazole Magnesium shows good compatibility with many excipients. However, some interactions might be observed, such as a color change in mixtures with certain excipients like Aerosil 200 (silica) nih.govresearchgate.net. NIR analysis can help identify potential issues early in formulation development, guiding the selection of appropriate excipients to ensure the stability and performance of the final dosage form slideshare.netdntb.gov.ua.
Table 8.2.2: Excipient Compatibility of Omeprazole Magnesium via NIR Spectroscopy
| Excipient Tested | Observed Interaction/Compatibility | Reference(s) |
| Aerosil 200 (Silica) | Change in color observed in mixtures under various conditions. | nih.govresearchgate.net |
| Sodium Lauryl Sulphate | No significant changes noted in NIR spectra. | nih.govresearchgate.net |
| Lactose | No significant changes noted in NIR spectra. | nih.govresearchgate.net |
| Eudragit L30 D-55 | Generally compatible; potential for hydrolysis in humid conditions affecting enteric protection. | researchgate.net |
| Shellac | Promotes solid-phase degradation of Omeprazole (attributed to low glass-transition temperature). | researchgate.net |
| Hydroxypropyl cellulose-L (HPC-L) | Compatible. | researchgate.net |
Compound List
Omeprazole Magnesium
Omeprazole
Esomeprazole Magnesium
Esomeprazole
Titrimetric Analysis for Counterion Content (Magnesium Ion Determination)
The determination of the magnesium counterion in Omeprazole Magnesium is crucial for confirming its salt form and purity. Complexometric titration, specifically using Ethylenediaminetetraacetic acid (EDTA), is a well-established and widely employed titrimetric technique for quantifying divalent metal ions like magnesium ontosight.aioup.comfirsthope.co.inthermofisher.comreagent.co.ukslideshare.netnih.govnih.gov.
The principle of this method relies on the formation of a stable, water-soluble chelate complex between magnesium ions (Mg²⁺) and EDTA. The reaction proceeds as follows:
Mg²⁺ + EDTA → [Mg(EDTA)]²⁻
To ensure accurate and precise results, the titration is typically performed in a buffered solution at a controlled pH, generally around pH 10 for optimal magnesium-EDTA complex formation oup.comfirsthope.co.innih.govnih.govgspchem.comuclmail.net. An appropriate indicator, such as Eriochrome Black T or Calmagite, is used to signal the endpoint of the titration. These indicators form a colored complex with magnesium ions at the specified pH. As EDTA is added, it preferentially chelates the magnesium ions. Once all magnesium ions have reacted with EDTA, the indicator is released from its complex, causing a distinct color change (e.g., from pink to blue) that signifies the titration's endpoint ontosight.aifirsthope.co.ingspchem.com.
A typical procedure involves dissolving a precisely weighed sample of Omeprazole Magnesium in a suitable solvent, adjusting the pH with a buffer solution, adding the indicator, and then titrating with a standardized EDTA solution until the endpoint is observed. The volume of EDTA consumed is directly proportional to the amount of magnesium present in the sample, allowing for its quantitative determination firsthope.co.inslideshare.netnih.gov. While instrumental methods like Atomic Absorption Spectrometry (AAS) or Ion Chromatography (IC) are also used, titrimetric methods remain valuable due to their simplicity, cost-effectiveness, and robustness when properly validated thermofisher.comnih.govnih.gov.
Method Validation Principles (ICH Guidelines)
The validation of analytical methods is a critical requirement in the pharmaceutical industry, ensuring that the methods are fit for their intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for this process ich.orgstarodub.nllabmanager.comloesungsfabrik.depharmabeej.com. Method validation demonstrates that an analytical procedure is suitable for its intended use by evaluating a series of performance characteristics. These characteristics include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
The validation process involves performing experiments to generate data that confirm the method's reliability, accuracy, and precision. The acceptance criteria for each parameter are established based on the method's intended use and regulatory requirements.
Specificity and Selectivity in the Presence of Degradation Products or Excipients
Specificity is the ability of an analytical method to measure accurately an analyte in the presence of other components that may be expected to be present in the sample loesungsfabrik.de. For Omeprazole Magnesium, this includes potential impurities arising from synthesis, degradation products formed during storage or manufacturing, and excipients present in the final dosage form. Omeprazole is known to be susceptible to degradation under various stress conditions, such as acidic environments, oxidation, light, and heat, leading to the formation of degradation products like sulfone derivatives, sulphenamides, and benzimidazole (B57391) sulfides nih.govtandfonline.comnih.govwaters.comrsc.org.
To demonstrate specificity, analytical methods, often High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, must be capable of separating and quantifying Omeprazole Magnesium without interference from these related substances and excipients nih.govbanglajol.infoscielo.br. This is typically achieved by analyzing stressed samples (containing degradation products) and placebo samples (containing excipients) alongside the pure drug substance. The method's ability to resolve the analyte peak from all other components, often assessed by peak purity analysis in chromatography or by demonstrating no significant absorbance interference at the chosen wavelength in spectrophotometry, confirms its specificity nih.govbanglajol.inforesearchgate.net.
Linearity and Range of Calibration Curves
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range loesungsfabrik.de. The range is the interval between the upper and lower analyte concentrations for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity loesungsfabrik.de.
Example Data Table: Linearity of Omeprazole Magnesium (UV Spectrophotometry)
| Concentration (µg/mL) | Absorbance (Mean ± SD) |
| 5 | 0.3424 ± 0.005 |
| 10 | 0.6850 ± 0.008 |
| 15 | 1.0275 ± 0.010 |
| 20 | 1.3699 ± 0.012 |
| 25 | 1.7124 ± 0.015 |
Regression Equation: y = 0.0685x + 0.0001
Correlation Coefficient (R²): 0.9998
Precision Assessment (Repeatability and Intermediate Precision)
Precision measures the closeness of agreement between independent test results obtained under stipulated conditions loesungsfabrik.de. It is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. For method validation, repeatability and intermediate precision are most commonly evaluated.
Repeatability (Intra-assay precision): This assesses the variability of results when the same sample is analyzed multiple times by the same analyst, using the same equipment, under the same conditions, over a short period loesungsfabrik.de. It is usually determined by analyzing six replicate samples of the analyte at a specific concentration.
Intermediate Precision: This assesses the variability of results within the same laboratory but under different conditions, such as different days, different analysts, or different equipment loesungsfabrik.de.
Studies have demonstrated good precision for analytical methods applied to Omeprazole Magnesium. For instance, %RSD values for repeatability and inter-day precision (a component of intermediate precision) have been reported to be below 1% researchgate.netijpsjournal.comijpsjournal.com. Other studies have reported %RSD values for repeatability and intermediate precision within acceptable limits, such as below 1.1% asianpubs.org or around 1.6–2.0% asianpubs.orgresearchgate.netresearchgate.net.
Example Data Table: Precision of Omeprazole Magnesium Assay (HPLC)
| Parameter | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Replicate 6 | Mean Assay (%) | %RSD |
| Repeatability | 100.2 | 100.5 | 100.1 | 100.3 | 100.6 | 100.4 | 100.35 | 0.18 |
| Intermediate Precision | ||||||||
| Day 1, Analyst 1 | 100.1 | 100.4 | 100.2 | 100.5 | 100.3 | 100.6 | 100.33 | 0.20 |
| Day 2, Analyst 2 | 100.3 | 100.6 | 100.4 | 100.7 | 100.5 | 100.8 | 100.55 | 0.19 |
Accuracy and Recovery Studies
Accuracy is defined as the closeness of agreement between the value found and an accepted true or reference value loesungsfabrik.de. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix, and the percentage of the spiked analyte that is recovered by the method is calculated.
Example Data Table: Accuracy of Omeprazole Magnesium Assay (Spiking Study)
| Spiking Level | Amount Added (µg/mL) | Sample Concentration (µg/mL) | Total Found (µg/mL) | % Recovery |
| 50% | 5.0 | 10.0 | 15.05 | 100.3 |
| 100% | 10.0 | 10.0 | 20.10 | 101.0 |
| 150% | 15.0 | 10.0 | 25.05 | 99.5 |
Average Recovery: 100.27%
%RSD of Recovery: 0.75%
Limits of Detection (LOD) and Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value loesungsfabrik.de. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy loesungsfabrik.de. These parameters are crucial for methods intended to detect and quantify low levels of the analyte or its impurities.
Example Data Table: LOD and LOQ Determination (UV Spectrophotometry)
| Parameter | Calculation Method | Value (µg/mL) |
| LOD | 3.3 × (Standard Deviation of Intercept / Slope) | 0.45 |
| LOQ | 10 × (Standard Deviation of Intercept / Slope) | 1.35 |
Compound List:
Omeprazole Magnesium
Ethylenediaminetetraacetic acid (EDTA)
Magnesium ion (Mg²⁺)
Eriochrome Black T
Calmagite
Omeprazole
Esomeprazole Magnesium
Omeprazole Sulfone (Degradation Product)
Q & A
Q. What standardized analytical methods are recommended for quantifying Omeprazole Magnesium in pharmaceutical formulations?
Omeprazole Magnesium is quantified using UV-Vis spectroscopy and high-performance liquid chromatography (HPLC). For UV-Vis, dissolution in 1 N hydrochloric acid followed by dilution and lanthanum solution addition enables magnesium quantification via atomic emission spectroscopy at 285.2 nm . HPLC methods utilize phosphate buffer (pH 7.6) and acetonitrile as mobile phases, with retention times of 4–5 minutes (analytical) and 8–10 minutes (purity testing). System suitability requires USP Omeprazole RS and Omeprazole Related Compound A RS as reference standards .
Q. How is chromatographic purity assessed for Omeprazole Magnesium, and what impurity thresholds are permissible?
Chromatographic purity is evaluated using a gradient HPLC system. Impurities are identified by retention times (Table 1 in ) and quantified using the formula: where = impurity peak response and = Omeprazole Magnesium peak response. Permissible impurity levels are ≤0.45% for Omeprazole Sulfone and ≤0.8% for Omeprazole Related Compound A .
Q. What are the validated storage conditions to ensure Omeprazole Magnesium stability?
Omeprazole Magnesium must be stored in tight containers protected from light at room temperature (20–25°C). Prolonged exposure to moisture or heat accelerates degradation, necessitating periodic stability testing via HPLC and spectrophotometry .
Advanced Research Questions
Q. How can researchers resolve discrepancies in assay results between UV-Vis and HPLC methods?
Discrepancies often arise from matrix interference or incomplete dissolution. Cross-validate methods by:
- Comparing absorbance values (UV-Vis) with HPLC peak areas using USP reference standards .
- Adjusting dissolution solvents (e.g., 1 N HCl for UV-Vis vs. methanol-phosphate buffer for HPLC) to ensure complete solubilization .
- Verify magnesium content via atomic emission spectroscopy to rule out cation-related interference .
Q. What methodological steps are critical for validating a new analytical technique for Omeprazole Magnesium?
Method validation requires:
- Specificity : Demonstrate resolution between Omeprazole Magnesium and impurities (e.g., Omeprazole Sulfone) using spiked samples .
- Accuracy : Recovery studies (98–102%) using USP reference standards .
- Precision : Repeatability testing with ≤2% RSD for retention times and peak areas .
- Linearity : Calibration curves across 50–150% of target concentration (R² ≥0.999) .
Q. How can researchers address contradictions in impurity profiles across different batches of Omeprazole Magnesium?
Batch-specific impurity variations may stem from synthesis intermediates or storage conditions. Mitigate by:
Q. What advanced techniques are used to characterize the stereochemical stability of Omeprazole Magnesium?
Chiral HPLC with cellulose-based columns resolves enantiomers. Stability is assessed by:
- Monitoring racemization under stress conditions (e.g., pH 9–12, 40°C) .
- Validating results against optical rotation measurements and circular dichroism spectra .
Methodological Considerations
- Reference Standards : Use USP Omeprazole Magnesium RS for quantification and impurity profiling. Cross-check against SynZeal’s regulatory-compliant standards for traceability .
- Data Reporting : Include detailed chemical descriptors (CAS 95382-33-5), molecular weights (C₃₄H₃₆MgN₆O₆S₂ = 713.12 g/mol), and spectral validation data to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
